4-Bromo-2-chloro-6-fluoroaniline
Overview
Description
4-Bromo-2-chloro-6-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN. It is a derivative of aniline, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring.
Mechanism of Action
Target of Action
As an aniline derivative, it may interact with various enzymes, receptors, or other proteins within the body .
Mode of Action
Aniline derivatives are known to undergo various chemical reactions, including nucleophilic substitution and free radical reactions . These reactions can lead to changes in the structure and function of the compound’s targets, potentially altering their activity.
Result of Action
Based on its chemical structure and the known properties of similar compounds, it could potentially alter the function of its targets, leading to changes at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-6-fluoroaniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-chloro-6-fluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it may be used in the preparation of bradykinin receptor antagonists, which are crucial in modulating inflammatory responses . The interactions between this compound and these biomolecules are typically characterized by binding to active sites, leading to either the activation or inhibition of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific receptors or enzymes can alter signal transduction pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis . Additionally, this compound may affect the expression of genes involved in metabolic pathways, thereby modulating cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating their activity. This binding often involves interactions with the enzyme’s active site, leading to changes in the enzyme’s conformation and function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including damage to tissues or organs. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s chemical structure, leading to the formation of metabolites with different biochemical properties and activities. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments or tissues . The transport mechanisms can affect the compound’s bioavailability and efficacy, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular machinery . The localization can influence the compound’s activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2-chloro-6-fluoroaniline typically involves a multi-step synthesis process. One common method starts with o-fluoroaniline as the precursor. The process involves the following steps :
Bromination: o-Fluoroaniline is reacted with N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) at low temperatures (below 10°C) to obtain 4-bromo-2-fluoroaniline.
Chlorination: The 4-bromo-2-fluoroaniline is then subjected to chlorination using N-chlorosuccinimide (NCS) at elevated temperatures (around 60°C) to produce this compound.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group (-NH2) can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitro compounds .
Scientific Research Applications
4-Bromo-2-chloro-6-fluoroaniline has a wide range of applications in scientific research, including :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-fluoroaniline
- 4-Bromo-2-fluoroaniline
- 2-Bromo-6-chloro-4-fluoroaniline
Comparison: 4-Bromo-2-chloro-6-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, the presence of bromine, chlorine, and fluorine in specific positions can influence the compound’s electronic distribution and steric effects, making it suitable for particular applications .
Properties
IUPAC Name |
4-bromo-2-chloro-6-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWOENOCPPYRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607052 | |
Record name | 4-Bromo-2-chloro-6-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885453-49-6 | |
Record name | 4-Bromo-2-chloro-6-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromo-2-chloro-6-fluoroaniline in the synthesis of 2-chloro-6-fluoroaniline?
A1: this compound serves as a crucial intermediate in the synthesis of 2-chloro-6-fluoroaniline, as described in the paper []. The process involves a multi-step reaction where o-fluoroaniline is first brominated to form 4-bromo-2-fluoroaniline. This intermediate is then chlorinated to yield this compound. Finally, a hydrogenation debromination reaction using a Palladium catalyst removes the bromine, resulting in the desired product, 2-chloro-6-fluoroaniline.
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